Ro 31-9790 is a synthetic compound recognized primarily as an inhibitor of metalloproteinases, specifically targeting matrix metalloproteinases (MMPs). These enzymes play a crucial role in the degradation of extracellular matrix components, which is significant in various physiological and pathological processes, including tissue remodeling and inflammation. The compound is particularly valuable in biomedical research for studying conditions such as arthritis, cancer, and cardiovascular diseases due to its ability to modulate MMP activity .
Ro 31-9790 was developed by Roche and is classified as a hydroxamate-based inhibitor. It belongs to a broader category of metalloproteinase inhibitors that are essential in regulating the activity of MMPs, which are zinc-dependent endopeptidases responsible for the breakdown of extracellular matrix proteins .
The synthesis of Ro 31-9790 involves a series of chemical reactions that typically include the formation of hydroxamate groups, which are critical for MMP inhibition. While the exact synthetic route is proprietary and not fully disclosed, it generally follows these steps:
The precise conditions such as temperature, pressure, and reaction times are tailored to optimize yield and purity .
Ro 31-9790 has the following molecular characteristics:
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of hydroxamic acid is particularly important for its interaction with metalloproteinases .
Ro 31-9790 participates in various chemical reactions that can modify its activity:
The ability to undergo these reactions allows for potential modifications that can enhance therapeutic applications or reduce side effects .
Ro 31-9790 inhibits metalloproteinases by binding to the active site of these enzymes through its hydroxamate group. This binding prevents substrate access, thereby inhibiting the enzymatic activity crucial for extracellular matrix degradation. The inhibition of MMPs leads to reduced tissue remodeling and inflammation, making Ro 31-9790 a valuable tool in studying diseases characterized by excessive MMP activity.
Experimental data indicate that Ro 31-9790 effectively inhibits several MMPs involved in pathological processes such as arthritis and cancer metastasis .
Ro 31-9790 exhibits several notable physical and chemical properties:
These properties are essential for handling and application in laboratory settings .
Ro 31-9790 is utilized extensively in scientific research due to its role as an MMP inhibitor. Some key applications include:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6